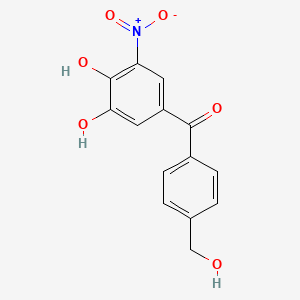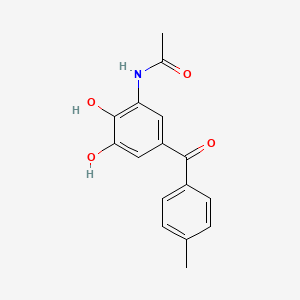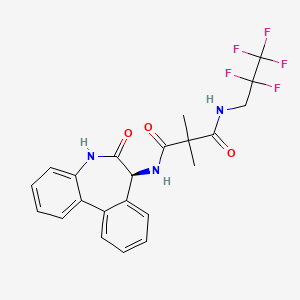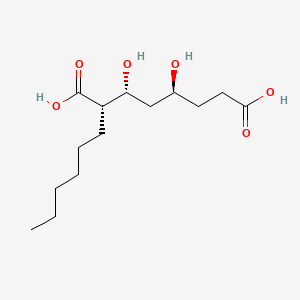
Rugulotrosin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
A seven-step total synthesis of the axially chiral, dimeric tetrahydroxanthone natural product rugulotrosin A has been described . The synthesis employs a one-pot Suzuki coupling/dimerization to generate the requisite 2,2’-biaryl linkage . Highly selective point-to-axial chirality transfer was achieved using palladium catalysis with achiral phosphine ligands .Molecular Structure Analysis
This compound contains total 81 bond(s); 51 non-H bond(s), 18 multiple bond(s), 5 rotatable bond(s), 6 double bond(s), 12 aromatic bond(s), 6 six-membered ring(s), 4 ten-membered ring(s), 2 ester(s) (aliphatic), 2 ketone(s) (aliphatic), 4 hydroxyl group(s), 2 aromatic .Chemical Reactions Analysis
The key chemical reaction in the synthesis of this compound is the one-pot Suzuki coupling/dimerization to generate the requisite 2,2’-biaryl linkage . This reaction was achieved using palladium catalysis with achiral phosphine ligands .Physical And Chemical Properties Analysis
This compound is a solid . Its molecular formula is C32H30O14 and it has a formula weight of 638.6 . Single X-ray crystal diffraction data were obtained to confirm both the atropisomeric configuration and absolute stereochemistry of this compound .Aplicaciones Científicas De Investigación
Síntesis y Estudios Estructurales
Rugulotrosin A es un producto natural complejo, dimérico, tetra-hidro-xantona con quiralidad axial {svg_1}. Ha sido sintetizado en el laboratorio utilizando un proceso de síntesis total de siete pasos {svg_2}. Este proceso implica un acoplamiento de Suzuki/dimerización en un solo recipiente para generar el enlace 2,2'-biarílico necesario {svg_3}. La estereoquímica absoluta y la configuración atropisomérica de la this compound se han confirmado utilizando datos de difracción de rayos X de un solo cristal {svg_4}.
Estudios de Transferencia de Quiralidad
La this compound se ha utilizado en estudios centrados en la transferencia de quiralidad punto-axial {svg_5}. Esto implica la transferencia de quiralidad desde un punto en el espacio hasta un eje, lo que representa un desafío significativo en la síntesis de productos naturales complejos {svg_6}.
Estudios Computacionales
Se han realizado estudios computacionales para racionalizar la atropselectividad observada en el paso de dimerización clave de la síntesis de this compound {svg_7}. Estos estudios pueden proporcionar información sobre los factores que influyen en la selectividad de este proceso.
Actividad Biológica
this compound forma parte de la familia de las tetra-hidro-xantonas, que son metabolitos secundarios fúngicos {svg_8}. Algunos miembros de esta familia, incluidos los ácidos secalónicos, presentan intrigantes propiedades anticancerígenas y antibacterianas {svg_9}. Sin embargo, no se han reportado actividades biológicas específicas de this compound a partir de mi última actualización en 2021.
Estudios de Estabilidad
Se ha estudiado la estabilidad de la porción biarílica quiral axial en this compound {svg_10}. Por ejemplo, this compound se calentó en tolueno a 100 °C durante 12 h y a 150 °C durante 3 h para verificar la estabilidad de la porción biarílica quiral axial {svg_11}.
Desarrollo de Métodos
La síntesis de this compound ha llevado al desarrollo de nuevos métodos para construir tetra-hidro-xantonas {svg_12}. Esta estrategia proporciona una nueva solución para preparar tetra-hidro-xantonas monoméricas con diferentes grupos funcionales en la posición C-12 {svg_13}.
Safety and Hazards
Mecanismo De Acción
Target of Action
Rugulotrosin A is an antibiotic originally isolated from Penicillium . It is active against the Gram-positive bacteria E. faecalis, B. cereus, B. subtilis, and S. aureus . It is inactive against gram-negative bacteria .
Mode of Action
It is known that the compound’s axial chirality, a type of stereochemistry generated by hindered rotational barriers of highly substituted biaryls and related compounds, often termed atropisomerism, can lead to biological stereoselectivity for molecular targets .
Biochemical Pathways
It is known that the compound’s axial chirality can influence its interaction with biological targets, potentially affecting various biochemical pathways .
Result of Action
this compound exhibits antibacterial activity against certain Gram-positive bacteria
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s axial chirality can be influenced by the environment, potentially affecting its biological activity . .
Análisis Bioquímico
Cellular Effects
Rugulotrosin A has been found to exhibit activity against Gram-positive bacteria, including E. faecalis, B. cereus, B. subtilis, and S. aureus . It is inactive against Gram-negative bacteria
Molecular Mechanism
It is known that the compound exerts its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Propiedades
IUPAC Name |
methyl 4,8,9-trihydroxy-6-methyl-1-oxo-7-(1,5,9-trihydroxy-10a-methoxycarbonyl-3-methyl-8-oxo-6,7-dihydro-5H-xanthen-2-yl)-3,4-dihydro-2H-xanthene-4a-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H30O14/c1-11-9-15-21(27(39)23-13(33)5-7-17(35)31(23,45-15)29(41)43-3)25(37)19(11)20-12(2)10-16-22(26(20)38)28(40)24-14(34)6-8-18(36)32(24,46-16)30(42)44-4/h9-10,17-18,35-40H,5-8H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCBFXINPLHGRFE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1C3=C(C4=C(C=C3C)OC5(C(CCC(=O)C5=C4O)O)C(=O)OC)O)O)C(=C6C(=O)CCC(C6(O2)C(=O)OC)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H30O14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
638.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the biological activity of Rugulotrosin A?
A1: this compound is an antibacterial agent that exhibits significant activity against various bacterial species. It demonstrates strong antibacterial activity against Bacillus subtilis, Enterococcus faecalis, and B. cereus [].
Q2: What is the structure of this compound?
A2: this compound is a chiral symmetric dimer composed of two identical tetrahydroxanthone units [, ]. Its relative stereostructure has been elucidated using spectroscopic methods and X-ray crystallography []. The total synthesis of this compound has been achieved, employing a novel approach to construct the tetrahydroxanthone core through a Knoevenagel condensation/6π-electronic cyclization/aromatization cascade [].
Q3: Are there any known atropisomers of this compound and what is their significance?
A3: Yes, this compound exists as atropisomers due to restricted rotation around its central bond []. Atropisomers are stereoisomers arising from hindered rotation about a single bond, often with significant differences in biological activity. While the provided research doesn't delve into the specific biological properties of each this compound atropisomer, it highlights the importance of atropisomerism in medicinal chemistry and drug development. The existence of distinct atropisomers necessitates the development of atropselective synthesis methods to isolate the desired isomer for potential therapeutic applications [, ].
Q4: What analytical techniques are employed to characterize and study this compound?
A4: Various spectroscopic techniques, including NMR spectroscopy (both 1H and 13C) and X-ray crystallography, are crucial for characterizing this compound [, , ]. NMR provides information about the compound's structure and connectivity, while X-ray crystallography offers a detailed three-dimensional structure. Additionally, techniques like HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the skeletal connectivity of this compound and related compounds [].
Q5: Have there been efforts to synthesize this compound and related compounds?
A5: Yes, researchers have successfully developed synthetic routes for this compound and structurally related molecules like α- and β-diversonolic esters and diversonol [, ]. These synthetic endeavors not only confirmed the structures of these naturally occurring compounds but also provided access to sufficient quantities for further biological evaluation and potential development as therapeutic agents. Moreover, the established synthetic routes offer a platform for creating analogs and derivatives of these compounds, enabling structure-activity relationship studies to optimize their biological properties [, ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(2'S,3'S,5'R,6S)-N-(4-carbamoyl-2-methoxyphenyl)-2-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-5-oxospiro[4H-thieno[3,2-b]pyrrole-6,4'-pyrrolidine]-2'-carboxamide](/img/structure/B610525.png)
![N-[3-[(4r)-2-Azanylidene-5,5-Bis(Fluoranyl)-4-Methyl-1,3-Oxazinan-4-Yl]-4-Fluoranyl-Phenyl]-5-Cyano-Pyridine-2-Carboxamide](/img/structure/B610529.png)
![1-{4-[(R)-3-[(E)-Hydroxyimino]-3-(2-methyl-pyridin-4-yl)-1-o-tolyl-propyl]-phenyl}-piperidine-4-carboxylic acid](/img/structure/B610530.png)

![1-[4'-[4-Methyl-5-[[(1R)-1-phenylethoxy]carbonylamino]-1H-1,2,3-triazol-1-yl][1,1'-biphenyl]-4-yl]cyclopropanecarboxylic acid](/img/structure/B610538.png)
![6-{[(1r,2s)-2-Aminocyclohexyl]amino}-4-[(5,6-Dimethylpyridin-2-Yl)amino]pyridazine-3-Carboxamide](/img/structure/B610541.png)